![molecular formula C18H16ClN3O2S B2369179 N-{5-[(4-chlorophényl)sulfonyl]-4-phényl-2-pyrimidinyl}-N,N-diméthylamine CAS No. 339108-34-8](/img/structure/B2369179.png)
N-{5-[(4-chlorophényl)sulfonyl]-4-phényl-2-pyrimidinyl}-N,N-diméthylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{5-[(4-chlorophenyl)sulfonyl]-4-phenyl-2-pyrimidinyl}-N,N-dimethylamine is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with a chlorophenyl sulfonyl group and a phenyl group
Applications De Recherche Scientifique
N-{5-[(4-chlorophenyl)sulfonyl]-4-phenyl-2-pyrimidinyl}-N,N-dimethylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Target of Action
The primary targets of this compound are currently under investigation. Similar compounds have been found to interact with various receptors and enzymes in the body .
Mode of Action
The compound’s mode of action involves the interaction with its targets, leading to changes in cellular processes. The sulfonyl group in the compound plays a crucial role in these interactions . The chlorobenzenesulfonyl moiety can undergo an intramolecular rearrangement process resulting in the formation of different ions .
Biochemical Pathways
The compound’s structure suggests it may influence pathways involving sulfonyl and pyrimidinyl groups .
Pharmacokinetics
Similar compounds have shown varied absorption and distribution profiles, metabolism by liver enzymes, and excretion through renal and hepatic routes .
Result of Action
The molecular and cellular effects of the compound’s action are subject to ongoing research. The compound’s interaction with its targets can lead to changes in cellular processes, potentially influencing disease progression .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s reactivity may be affected by the pH of the environment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(4-chlorophenyl)sulfonyl]-4-phenyl-2-pyrimidinyl}-N,N-dimethylamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.
Introduction of the Chlorophenyl Sulfonyl Group: The chlorophenyl sulfonyl group is introduced via a sulfonylation reaction using chlorosulfonic acid and the appropriate phenyl derivative.
Dimethylation: The final step involves the dimethylation of the amine group using dimethyl sulfate or a similar methylating agent under basic conditions.
Industrial Production Methods
In industrial settings, the production of N-{5-[(4-chlorophenyl)sulfonyl]-4-phenyl-2-pyrimidinyl}-N,N-dimethylamine may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-{5-[(4-chlorophenyl)sulfonyl]-4-phenyl-2-pyrimidinyl}-N,N-dimethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Comparaison Avec Des Composés Similaires
N-{5-[(4-chlorophenyl)sulfonyl]-4-phenyl-2-pyrimidinyl}-N,N-dimethylamine can be compared with other similar compounds, such as:
- N-{5-[(4-chlorophenyl)sulfonyl]-4-phenyl-2-pyrimidinyl}-N,N-diethylamine
- N-{5-[(4-chlorophenyl)sulfonyl]-4-phenyl-2-pyrimidinyl}-N,N-dimethylacetamide
These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications
Propriétés
IUPAC Name |
5-(4-chlorophenyl)sulfonyl-N,N-dimethyl-4-phenylpyrimidin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2S/c1-22(2)18-20-12-16(17(21-18)13-6-4-3-5-7-13)25(23,24)15-10-8-14(19)9-11-15/h3-12H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHJNJJDSDCNOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C(=N1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
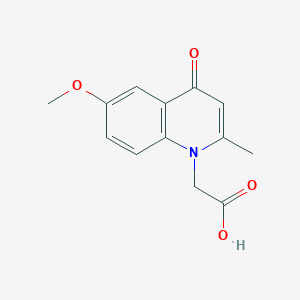
![N-((4aR,6S,7R,8R,8aS)-8-hydroxy-2,2-dimethyl-6-(p-tolyloxy)hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B2369101.png)
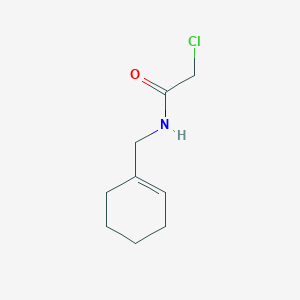
![2-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B2369105.png)
![Methyl 2-[6-methylsulfonyl-2-(3-phenylsulfanylpropanoylimino)-1,3-benzothiazol-3-yl]acetate](/img/structure/B2369106.png)
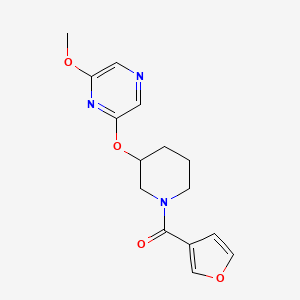
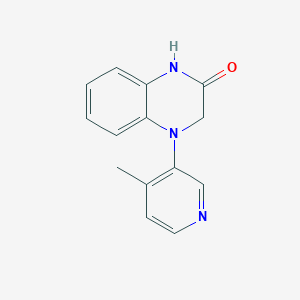
![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-bromobenzamide](/img/structure/B2369111.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2369112.png)
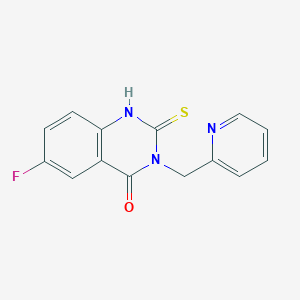
![N-{[5-({2-[5-(2,3-DIMETHOXYPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-2-METHYL-3-NITROBENZAMIDE](/img/structure/B2369115.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-fluorobenzamide hydrochloride](/img/structure/B2369116.png)
![5,6-dimethyl-N-(2-morpholin-4-ylethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2369118.png)
![4-[(2-Methylpiperidin-1-yl)methyl]aniline](/img/structure/B2369119.png)
